molecular formula C20H19ClN4O3 B2555094 3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole CAS No. 866017-58-5

3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole

Cat. No. B2555094
CAS RN: 866017-58-5
M. Wt: 398.85
InChI Key: LWJBOBCDIKRMDV-YDZHTSKRSA-N
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Description

This compound, also known by its IUPAC name “[(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 2-chloropyridine-3-carboxylate”, has a molecular weight of 398.847 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not available in the sources I found .

Scientific Research Applications

Pharmacokinetics and Hepatic Protection

Indole and its derivatives, such as indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM), have been extensively studied for their protective effects on chronic liver injuries, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and hepatotoxic substances, showcasing their potential in hepatic protection through anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects (Wang et al., 2016).

Chemical Synthesis

The diversity in the synthesis of indoles, including the compound of interest, underpins numerous pharmaceutical and material science applications. Methods for indole synthesis, such as the Fischer indole synthesis, have been pivotal in developing new organic compounds. These syntheses provide frameworks for creating complex molecules with various biological and pharmacological properties, underscoring the versatility and importance of indole derivatives in organic synthesis (Taber & Tirunahari, 2011).

Bioactive Properties

Compounds with morpholine and pyran structures exhibit significant bioactive properties, including antidepressant, anti-inflammatory, and antitumor activities. The development of new syntheses for these compounds, particularly focusing on enantioselective methods, highlights their potential in therapeutic applications. Chiral oxazinoindoles, for example, have been recognized for their interesting bioactive properties, suggesting a promising avenue for the development of novel CNS-acting drugs (Dupeux & Michelet, 2022).

properties

IUPAC Name

[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-24-17-7-3-2-5-14(17)16(19(24)25-9-11-27-12-10-25)13-23-28-20(26)15-6-4-8-22-18(15)21/h2-8,13H,9-12H2,1H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJBOBCDIKRMDV-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NOC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/OC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole

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